N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring, which is known for its biological activity, and a carboxamide group, which can participate in hydrogen bonding, enhancing its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: Produces the corresponding amine.
Oxidation of Methoxy Group: Can lead to the formation of aldehydes or carboxylic acids.
Substitution of Methoxy Group: Can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and cancer pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the nitro group, which may affect its biological activity and reactivity.
N-benzyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
N-benzyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide: Lacks the phenyl group, which can alter its overall stability and binding affinity.
Uniqueness
N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the methoxy and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole and carboxamide moieties provides a versatile scaffold for further modification and optimization in drug development and materials science.
Properties
IUPAC Name |
N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-32-22-13-12-18(14-21(22)28(30)31)23-20(16-27(26-23)19-10-6-3-7-11-19)24(29)25-15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZYTBTORKEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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